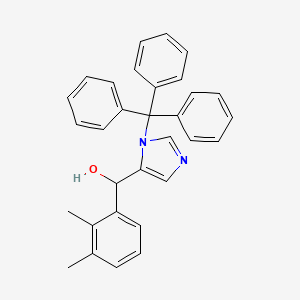

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-32-22-33(29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSWAVYGHKFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726418 | |

| Record name | (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176721-01-0 | |

| Record name | (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,3-dimethylphenyl)hydroxymethyl]-1-(triphenylmethyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. The protocol is structured to ensure reproducibility and high-yield synthesis of the target compound, a key intermediate in the development of novel therapeutic agents.

Introduction and Strategic Overview

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol and its derivatives are of significant interest in medicinal chemistry. They serve as crucial precursors for a range of bioactive molecules, including potential antifungal agents and modulators of various enzymatic pathways. The core structure, featuring a substituted aryl methanol linked to a protected imidazole ring, is a common pharmacophore.

The synthetic strategy outlined herein is predicated on a highly reliable and versatile organometallic addition reaction. The core of this approach involves the nucleophilic attack of a custom-prepared Grignard reagent, 2,3-dimethylphenylmagnesium bromide, onto the electrophilic carbonyl carbon of 1-trityl-1H-imidazole-5-carbaldehyde. The trityl (triphenylmethyl) group serves as a critical protecting group for the imidazole nitrogen, preventing side reactions and enhancing the stability of the intermediates.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

-

Preparation of the Grignard Reagent: Synthesis of 2,3-dimethylphenylmagnesium bromide from 1-bromo-2,3-dimethylbenzene.

-

Preparation of the Imidazole Aldehyde: Synthesis of 1-trityl-1H-imidazole-5-carbaldehyde.

-

The Key Coupling Reaction and Product Formation: The Grignard addition to form the target secondary alcohol, followed by aqueous workup and purification.

Figure 1: High-level overview of the synthetic workflow, illustrating the convergent approach where the Grignard reagent and the imidazole aldehyde are prepared separately before the final coupling reaction.

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 1-Bromo-2,3-dimethylbenzene | ReagentPlus®, 99% | Sigma-Aldrich | Store under inert gas. |

| Magnesium Turnings | 99.8% | Acros Organics | Activate before use. |

| 1-Trityl-1H-imidazole | 97% | Combi-Blocks | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Highly pyrophoric; handle with extreme caution. |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Thermo Fisher | Use freshly opened or distilled. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone. |

| Diethyl Ether | Anhydrous, ≥99.7% | EMD Millipore | |

| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | VWR | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere reactions.

-

Low-temperature cooling bath (e.g., dry ice/acetone).

-

Magnetic stirrers with heating capabilities.

-

Rotary evaporator.

-

NMR Spectrometer (¹H NMR, ¹³C NMR).

-

Mass Spectrometer (e.g., ESI-MS).

Stage 1: Synthesis of 2,3-Dimethylphenylmagnesium Bromide

Causality: The Grignard reagent is a potent nucleophile essential for forming the new carbon-carbon bond with the aldehyde. The use of anhydrous THF is critical as Grignard reagents are highly reactive with water. A small crystal of iodine is used to initiate the reaction by etching the passivating magnesium oxide layer on the turnings.

Protocol:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.2 eq).

-

Activate the magnesium by adding a single crystal of iodine and gently warming the flask until the purple vapor dissipates.

-

Add anhydrous THF via syringe.

-

In a separate flame-dried flask, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the metallic magnesium sheen.

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the resulting dark grey-brown solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. This solution is used directly in Stage 3.

Stage 2: Synthesis of 1-Trityl-1H-imidazole-5-carbaldehyde

Causality: This step involves a directed ortho-metalation (DoM) reaction. n-Butyllithium, a strong base, selectively deprotonates the C5 position of the imidazole ring, which is the most acidic proton. The resulting lithiated species is a powerful nucleophile that readily attacks the electrophilic carbonyl of DMF to form the aldehyde after an aqueous workup. The trityl group is bulky, providing steric hindrance that directs the deprotonation to the C5 position and protects the imidazole nitrogen.

Protocol:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. A color change to deep red or orange is typically observed, indicating the formation of the lithiated intermediate.

-

Stir the solution at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise. The reaction is often exothermic.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the aldehyde as a white to off-white solid.

Stage 3: Coupling Reaction and Synthesis of the Final Product

Causality: This is the key bond-forming step. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is performed at low temperature to control reactivity and minimize side reactions. A subsequent aqueous quench with a mild acid like ammonium chloride protonates the resulting magnesium alkoxide to yield the desired secondary alcohol.

Figure 2: Step-by-step experimental workflow for the final Grignard addition and product purification.

Protocol:

-

Dissolve the purified 1-trityl-1H-imidazole-5-carbaldehyde (1.0 eq) from Stage 2 in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared 2,3-dimethylphenylmagnesium bromide solution (1.2-1.5 eq) from Stage 1 via cannula or syringe.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Remove the cooling bath and allow the mixture to warm to room temperature, stirring overnight.

-

Cool the reaction to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective for separating the product from non-polar impurities and more polar byproducts.

Expected Characterization Data:

-

¹H NMR: Expect characteristic signals for the trityl group (multiplet, ~7.1-7.5 ppm), the imidazole protons (singlets), the 2,3-dimethylphenyl aromatic protons (multiplets), the benzylic proton (singlet), and the methyl groups (singlets).

-

¹³C NMR: Signals corresponding to all unique carbons, including the quaternary carbons of the trityl group, the imidazole ring carbons, the substituted phenyl ring carbons, and the methanol carbon.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Appearance: A white to off-white solid.

Safety and Handling

-

n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

-

Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential for success and safety.

-

Anhydrous solvents like THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the procedure.

References

Spectroscopic Blueprint of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol: A Technical Guide for Advanced Drug Development

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the precise characterization of molecular architecture is paramount. (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a heterocyclic compound featuring a bulky trityl protective group, represents a significant intermediate in the synthesis of various potential therapeutic agents. The imidazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, antifungal, and antiviral properties.[1][2][3][4][5] The strategic incorporation of a trityl group not only facilitates selective reactions during synthesis due to its steric hindrance but can also enhance the lipophilicity of the molecule, a critical factor in pharmacokinetic profiles.[6][7]

Molecular Structure and Key Spectroscopic Regions

The molecular structure of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is characterized by four distinct regions that will be reflected in its spectroscopic data: the 2,3-dimethylphenyl group, the methanol linker, the 1-trityl-1H-imidazole core, and the trityl group itself. Understanding the expected spectroscopic behavior of each of these fragments is crucial for the interpretation of the overall spectra.

Figure 3: Workflow for obtaining an FT-IR spectrum of a solid sample using the thin film method.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sources

Technical Guide: Physicochemical Characterization of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol, a key intermediate and known impurity in the synthesis of the veterinary sedative Medetomidine and its active enantiomer, Dexmedetomidine.[1][][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's identity, properties, and the requisite analytical methodologies for its thorough characterization. The guide emphasizes the causality behind experimental choices and provides field-proven insights into establishing a robust physicochemical profile, which is critical for regulatory compliance and understanding the compound's behavior in pharmaceutical development.

Introduction and Pharmacological Context

α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0) is a complex imidazole derivative primarily recognized for its role as a process impurity in the manufacturing of Medetomidine and Dexmedetomidine.[][4][5] These parent active pharmaceutical ingredients (APIs) are potent and highly selective α2-adrenergic receptor agonists.[6][7][8][9] Their mechanism of action involves binding to presynaptic α2-adrenoceptors in the central and peripheral nervous systems, which inhibits the release of norepinephrine.[6][8][10] This sympatholytic action results in clinically significant sedation, analgesia (pain relief), and anxiolysis (anxiety reduction).[6][8][11]

Given that impurities can impact the safety and efficacy of the final drug product, a thorough characterization of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol is a critical aspect of quality control in the pharmaceutical industry. Understanding its physical properties is essential for developing effective purification strategies and for assessing its potential impact on the stability and formulation of the API.

Biological Significance of the Parent Compound

The parent compounds, Medetomidine and Dexmedetomidine, exert their sedative effects by activating α2-adrenoceptors in the locus coeruleus of the brainstem, which mimics the natural non-rapid eye movement (NREM) sleep pathway.[12] The activation of these G-protein coupled receptors leads to a decrease in sympathetic tone, resulting in sedation and analgesia.[8][10]

Caption: Signaling pathway of Dexmedetomidine via the α2-adrenergic receptor.

Core Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its core physicochemical properties. These data points are fundamental to the compound's identity, purity, and behavior.

Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 176721-01-0 | [13][14] |

| IUPAC Name | (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol | [13] |

| Synonyms | α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol, Medetomidine Impurity 36, Dexmedetomidine Impurity II | [][3][4][12] |

| Molecular Formula | C₃₁H₂₈N₂O | [7][13][14] |

| Molecular Weight | 444.57 g/mol | [7][13][14] |

| Appearance | White to Off-White Solid | [6][15] |

Thermal and Solubility Properties

| Property | Value | Source(s) |

| Melting Point | 193-198 °C | [16] |

| Boiling Point | 616.0 ± 50.0 °C (Predicted); may decompose | [16][17] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and DMSO (with heating) | [15] |

| pKa | 13.08 ± 0.20 (Predicted) | [15] |

Note: While a predicted boiling point is available, empirical determination is often challenging for complex organic molecules that may degrade at high temperatures.

Analytical Characterization Protocols

While specific spectral data for CAS 176721-01-0 is not widely published, this section outlines the standard, self-validating protocols required for its comprehensive characterization. These methodologies represent the gold standard in pharmaceutical development for establishing the identity, purity, and structure of a new chemical entity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone of purity analysis in pharmaceutical chemistry. A well-developed method can separate the main compound from process-related impurities and degradation products, allowing for accurate quantification. For an impurity standard like CAS 176721-01-0, establishing its purity is paramount for its use in the quantitative analysis of the API.

Step-by-Step Protocol:

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point due to the non-polar nature of the trityl group.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

The use of TFA as an ion-pairing agent helps to improve peak shape for the basic imidazole moiety.

-

-

Gradient Elution: A gradient elution is necessary to separate compounds with a wide range of polarities.

-

Initial conditions: 95% A, 5% B.

-

Linear gradient to 5% A, 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Detection: UV detection at 220 nm and 254 nm is recommended to capture the absorbance of the aromatic rings.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Structural Elucidation by NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful spectroscopic techniques that, when used in conjunction, provide unambiguous structural confirmation.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical and should be based on solubility.[15]

-

Acquisition:

-

Acquire a ¹H NMR spectrum to identify the number and types of protons.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the overall structure.

-

-

Data Interpretation: The spectra should be consistent with the proposed structure of α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. Key signals to identify would include the aromatic protons of the dimethylphenyl and trityl groups, the imidazole ring protons, the methyl protons, and the methine proton adjacent to the hydroxyl group.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Ionization Method: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds like imidazoles.

-

Analysis: The instrument will measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Validation: The measured accurate mass should be within 5 ppm of the theoretical calculated mass for the molecular formula C₃₁H₂₉N₂O⁺ (the protonated form), which is 445.2274. This provides strong evidence for the elemental composition of the molecule.

Solid-State Characterization

For any compound intended for use in a solid dosage form, understanding its solid-state properties is non-negotiable. Properties such as polymorphism and hygroscopicity can significantly impact bioavailability, stability, and manufacturability.[15][16][18]

Polymorphism Screening

Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.[15][16] An uncontrolled polymorphic transformation during manufacturing or storage can have disastrous consequences for the final product.[16] A polymorph screen is an essential risk mitigation activity in early drug development.

Caption: Workflow for a comprehensive polymorph screening study.

Step-by-Step Protocol for Polymorph Screening:

-

Solvent Selection: Choose a diverse range of solvents (approx. 20-30) with varying polarities, hydrogen bonding capabilities, and boiling points.

-

Crystallization Experiments:

-

Slow Evaporation: Dissolve the compound in various solvents at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Create saturated solutions at elevated temperatures and then cool them at controlled rates.

-

Slurry Conversion: Stir a suspension of the compound in different solvents at various temperatures for an extended period (e.g., 7 days) to allow for conversion to the most stable form.

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

-

-

Primary Analysis (XRPD): Analyze every solid sample generated using X-Ray Powder Diffraction. XRPD is the definitive technique for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.[18]

-

Secondary Analysis: For any unique XRPD patterns observed, further characterize the form using:

-

Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion.

-

Thermogravimetric Analysis (TGA): To identify if the form is a solvate or hydrate.

-

FTIR/Raman Spectroscopy: To detect differences in molecular vibrations between forms.

-

Hygroscopicity Assessment

Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[][19] This is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis).[][19][20]

Step-by-Step Protocol using Dynamic Vapor Sorption (DVS):

-

Sample Preparation: Place a small amount of the sample (5-10 mg) onto the DVS microbalance.

-

Drying Step: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm:

-

Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample weight to equilibrate. This generates the sorption (water uptake) curve.

-

Subsequently, decrease the RH in the same stepwise manner back to 0% RH to generate the desorption (water loss) curve.

-

-

Data Analysis and Classification:

-

Calculate the percentage of water sorbed at different RH levels.

-

Classify the compound's hygroscopicity based on established criteria, such as those from the European Pharmacopoeia.[21][22] For example, a weight gain of 0.2% to 2% after 24 hours at 80% RH would classify the material as "slightly hygroscopic."[21]

-

The shape of the isotherm and any hysteresis (difference between sorption and desorption curves) can indicate potential phase changes or the formation of hydrates.

-

Stability Considerations

While no specific stability data for CAS 176721-01-0 is publicly available, a safety data sheet indicates a lack of data on reactivity and chemical stability.[19][23] Therefore, it is imperative for any laboratory handling this compound to perform forced degradation studies to understand its stability profile.

Forced Degradation Protocol Outline:

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions:

-

Acidic: 0.1 N HCl at 60 °C

-

Basic: 0.1 N NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60 °C

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Outcome: This study will identify the degradation pathways and potential liabilities of the molecule, which is crucial information for determining appropriate storage and handling conditions.

Conclusion

α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol (CAS 176721-01-0) is a molecule of significant interest to pharmaceutical scientists involved in the development and manufacturing of Medetomidine-related drugs. This guide has provided a framework for its comprehensive physicochemical characterization. By employing the detailed analytical and solid-state protocols described herein, researchers can build a robust data package for this compound. This ensures a deep understanding of its properties, mitigates risks associated with impurities, and supports the development of safe and effective pharmaceutical products. The principles and methodologies outlined are grounded in the rigorous standards of the pharmaceutical industry and are designed to ensure scientific integrity and trustworthiness in the characterization of this important compound.

References

-

Veeprho Pharmaceuticals. (n.d.). Medetomidine Impurity 36 | CAS 176721-01-0. Retrieved from [Link]

-

Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]

-

Pharmaceutical Technology. (2007). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]

-

Dalton Pharma Services. (n.d.). Polymorphic Screening. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Medetomidine HCl: Mechanism of Action and Veterinary Applications. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Medetomidine Impurities and Related Compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Medetomidine. Retrieved from [Link]

-

PubMed Central. (2023). Classics in Chemical Neuroscience: Medetomidine. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). The alpha2-adrenoceptor agonist dexmedetomidine converges on an endogenous sleep-promoting pathway to exert its sedative effects. Retrieved from [Link]

-

PubMed Central. (2023). The α2 Adrenoceptor Agonist and Sedative/Anaesthetic Dexmedetomidine Excites Diverse Neuronal Types in the Ventrolateral Preoptic Area of Male Mice. Retrieved from [Link]

-

PubMed Central. (2012). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Retrieved from [Link]

-

Navis Clinical Laboratories. (n.d.). Medetomidine. Retrieved from [Link]

-

PubMed Central. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Medetomidine – Knowledge and References. Retrieved from [Link]

-

Journal of Clinical and Diagnostic Research. (2014). Dexmedetomidine: A Novel Drug in Anaesthesia and Intensive Care. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

-

SynZeal. (n.d.). Medetomidine Impurity 1 | 172498-90-7. Retrieved from [Link]

-

PubMed. (1989). Effects of dexmedetomidine, a selective alpha 2-adrenoceptor agonist, on hemodynamic control mechanisms. Retrieved from [Link]

-

PubMed Central. (2020). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]

-

SynZeal. (n.d.). Medetomidine Impurity 2 | 33769-07-2. Retrieved from [Link]

-

Axios Research. (n.d.). Medetomidine Impurity 59. Retrieved from [Link]

-

ExportersIndia. (n.d.). Alpha-(2,3-dimethylphenyl)-1-(trityl)-1h-imidazole- 4-methanol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

-

Lifefine. (n.d.). alpha-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol 176721-01-0. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. Alpha-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol [lgcstandards.com]

- 4. CAS 176721-01-0: alpha-(2,3-Dimethylphenyl)-1-(trityl)-1H-… [cymitquimica.com]

- 5. daicelpharmastandards.com [daicelpharmastandards.com]

- 6. nbinno.com [nbinno.com]

- 7. Medetomidine - Wikipedia [en.wikipedia.org]

- 8. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcdr.net [jcdr.net]

- 10. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. navisclinical.com [navisclinical.com]

- 12. researchgate.net [researchgate.net]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. scbt.com [scbt.com]

- 15. international-pharma.com [international-pharma.com]

- 16. pharmtech.com [pharmtech.com]

- 17. mdpi.com [mdpi.com]

- 18. Polymorphic Screening - Polymorph Screening [dalton.com]

- 19. pharmainfo.in [pharmainfo.in]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. asiapharmaceutics.info [asiapharmaceutics.info]

- 22. alfachemic.com [alfachemic.com]

- 23. echemi.com [echemi.com]

An In-depth Technical Guide to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a heterocyclic compound of interest in pharmaceutical research and development. We will delve into its chemical properties, a detailed synthesis protocol, and the strategic importance of its structural components, namely the imidazole core and the trityl protecting group. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule and its potential applications.

Core Molecular Characteristics

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a complex organic molecule that serves as a valuable intermediate in the synthesis of various target compounds. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₂₈N₂O | [1][2][3][4] |

| Molecular Weight | 444.57 g/mol | [1][3] |

| CAS Number | 176721-01-0 | [1][2][3][4] |

| Appearance | White Solid | [3] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

The Strategic Importance of Key Structural Features

The structure of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is not arbitrary; it is a product of deliberate chemical design aimed at facilitating multi-step syntheses. Two key features dominate its chemical behavior and utility: the imidazole ring and the trityl protecting group.

The Imidazole Nucleus: A Privileged Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[5][6] This moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions such as hydrogen bonding, π–π stacking, and coordination with metal ions in enzymes.[7][8] The imidazole ring is a key component of blockbuster drugs like the antifungal agent clotrimazole and the antihypertensive drug losartan.[7] Its presence in the target molecule suggests its potential as a precursor for novel therapeutic agents.[5][9]

The Trityl (Triphenylmethyl) Protecting Group

The trityl (Trt) group is a bulky protecting group frequently used in organic synthesis to mask reactive functional groups, particularly primary alcohols and the nitrogen atoms in heterocycles like imidazole.[10][11][12] Its primary advantages are its steric bulk, which allows for selective protection of less hindered sites, and its acid lability, which permits its removal under mild acidic conditions without affecting other, more robust protecting groups.[11][13]

In the context of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, the trityl group serves to protect one of the nitrogen atoms of the imidazole ring. This is a critical strategic decision in a multi-step synthesis, as it prevents this nitrogen from participating in unwanted side reactions, thereby directing subsequent chemical transformations to other parts of the molecule.[14] The ease of its eventual removal is a key factor in its widespread use.[10][13]

Synthesis Protocol

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a multi-step process that involves the formation of a Grignard reagent and its subsequent reaction with a trityl-protected imidazole aldehyde. The following is a detailed experimental protocol based on established synthetic routes.[15]

Materials and Reagents

-

1-bromo-2,3-dimethylbenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

1-Trityl-1H-imidazole-4-carbaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Step-by-Step Procedure

-

Preparation of the Grignard Reagent:

-

In a dry, nitrogen-flushed round-bottom flask, combine magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous THF.

-

Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF to the magnesium suspension.

-

The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of 1-trityl-1H-imidazole-4-carbaldehyde (0.9 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a minimal amount of hot dichloromethane, followed by cooling to -5°C to induce crystallization.

-

Collect the crystals by filtration, wash with cold dichloromethane, and dry under vacuum to yield (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol as a white solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons of the dimethylphenyl and trityl groups, as well as the protons of the imidazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the molecular formula C₃₁H₂₈N₂O.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak.

Potential Applications in Drug Discovery

As an intermediate, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a versatile building block. The trityl group can be selectively removed under acidic conditions to free the imidazole nitrogen, which can then be further functionalized. The secondary alcohol can be oxidized to a ketone, providing another point for chemical modification.[16]

Logical Flow for Further Synthesis

Caption: Potential synthetic pathways from the title compound.

Given the pharmacological importance of the imidazole scaffold, this intermediate could be utilized in the synthesis of novel inhibitors for enzymes such as kinases or cytochromes P450, or as precursors for new antifungal or anticancer agents. The specific substitution pattern on the phenyl ring may also be designed to confer selectivity for a particular biological target.

Conclusion

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is a strategically designed chemical intermediate that leverages the protective qualities of the trityl group and the pharmacological potential of the imidazole core. A robust and scalable synthesis has been outlined, and the potential for this molecule to serve as a scaffold for a diverse range of new chemical entities is significant. This guide provides the foundational knowledge for researchers to incorporate this valuable building block into their drug discovery and development programs.

References

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(03-Special Issue). [Link]

-

α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. Pharmaffiliates. [Link]

- Method for preparing sartan drugs by removing trityl protecting group.

-

Kumar, D., et al. (2023). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

-

Jabbar, H. S., Al-Edan, A. K., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. [Link]

-

Jabbar, H. S., Al-Edan, A. K., et al. (2019). Synthesis and characterization of Imidazole derivatives and catalysis using chemical pharmaceutical compounds. ResearchGate. [Link]

-

Ali, A., et al. (2024). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. [Link]

-

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Chem-Station. [Link]

-

1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. PubChem. [Link]

Sources

- 1. 176721-01-0 | (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol - Moldb [moldb.com]

- 2. (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol,(CAS# 176721-01-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. [PDF] Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds | Semantic Scholar [semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 14. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

- 15. α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol | 176721-01-0 [chemicalbook.com]

- 16. (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone synthesis - chemicalbook [chemicalbook.com]

Foreword: The Imidazole Methanol Scaffold - A Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Functionalized Imidazole Methanols

The imidazole ring is a privileged structure in medicinal chemistry, a five-membered aromatic heterocycle whose unique electronic properties and hydrogen bonding capabilities make it a frequent constituent of biologically active molecules.[1][2][3] From the essential amino acid histidine to blockbuster drugs, the imidazole core is a testament to nature's and science's synthetic versatility.[4] When this venerable scaffold is appended with a methanol group (-CH₂OH), it gives rise to the functionalized imidazole methanols. This class of compounds serves not only as a key pharmacophore, interacting with biological targets, but also as a versatile synthetic intermediate, where the hydroxyl group acts as a handle for further molecular elaboration.

This guide provides an in-depth exploration of the primary synthetic pathways to functionalized imidazole methanols. Moving beyond a mere recitation of protocols, we will dissect the causality behind experimental choices, address common challenges such as regioselectivity and N-protection, and provide field-proven methodologies for researchers, scientists, and drug development professionals. Our narrative is built on the principles of chemical logic and validated through authoritative references, ensuring a trustworthy and comprehensive resource for your laboratory endeavors.

Core Synthetic Paradigms: A Strategic Overview

The synthesis of imidazole methanols can be broadly categorized into two strategic approaches: the modification of a pre-existing imidazole core or the de novo construction of the imidazole ring with the hydroxymethyl group (or its precursor) already incorporated. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.

Diagram 1: Major Synthetic Paradigms

A high-level overview of the strategic choices in synthesizing functionalized imidazole methanols.

Strategy 1: Functionalization of the Pre-formed Imidazole Scaffold

This is arguably the most common and versatile approach, leveraging the rich chemistry of the imidazole ring. The core logic involves installing a functional group handle, typically a carbonyl, onto the ring and subsequently reducing it to the desired methanol.

The Formylation/Carboxylation-Reduction Pathway

This two-step sequence is a robust and highly controllable method for producing primary imidazole methanols. The key is the initial introduction of a carbonyl group at a specific position on the imidazole ring.

Causality Behind the Choice of Method:

-

Formylation at C2: The C2 position of an N-substituted imidazole is acidic and can be deprotonated with a strong base like n-butyllithium (n-BuLi). Quenching the resulting lithiated species with an electrophile like N,N-dimethylformamide (DMF) installs the aldehyde (formyl) group. For N-H imidazoles, the nitrogen must first be protected.[5]

-

Formylation at C4/C5: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles and is effective for imidazoles, typically yielding the C4 or C5 aldehyde.[5]

-

Reduction: The choice of reducing agent is critical.

-

Aldehydes to Alcohols: Sodium borohydride (NaBH₄) is the reagent of choice. It is mild, selective for aldehydes and ketones, and tolerant of many other functional groups. The reaction is typically run in an alcoholic solvent like methanol or ethanol.[5][6]

-

Carboxylic Acids/Esters to Alcohols: These are less electrophilic than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic choice, capable of reducing acids, esters, and amides.[7][8][9] Borane (BH₃) complexes are also highly effective and can offer different selectivity profiles.[8]

-

Diagram 2: Workflow for Synthesis via Reduction of Imidazole-2-carbaldehyde

A detailed workflow from a protected imidazole to the corresponding 2-hydroxymethyl derivative.

Experimental Protocol: Synthesis of (1-Pentyl-1H-imidazol-2-yl)methanol[5]

This protocol exemplifies the N-alkylation, C2-formylation, and subsequent reduction sequence.

Part A: N-Alkylation - Synthesis of 1-Pentyl-1H-imidazole

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise. Causality: The highly basic hydride deprotonates the imidazole N-H, forming the sodium imidazolate salt, which is a potent nucleophile.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add 1-bromopentane (1.05 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part B: C2-Formylation - Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde

-

Dissolve 1-pentyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Causality: n-BuLi is a very strong, non-nucleophilic base that selectively deprotonates the most acidic C-H bond, which is at the C2 position.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 eq) dropwise. Causality: The lithiated C2 carbon acts as a nucleophile, attacking the carbonyl carbon of DMF.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel.

Part C: Reduction - Synthesis of (1-Pentyl-1H-imidazol-2-yl)methanol

-

Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: NaBH₄ delivers a hydride (H⁻) to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a borate-alkoxide intermediate.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Slowly add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify as needed to yield the final product.

Direct Hydroxymethylation

For certain substitution patterns, a direct hydroxymethylation offers a more atom-economical route. This involves the reaction of an imidazole derivative with formaldehyde, typically under basic conditions.[6]

Experimental Protocol: Synthesis of 4(5)-Hydroxymethyl-5(4)-methylimidazole [6]

-

Dissolve 4-methylimidazole (1.0 mole) in a concentrated aqueous sodium chloride solution.

-

Add formaldehyde (1.05 to 1.1 moles, as an aqueous solution or paraformaldehyde).

-

Add a catalytically effective amount of a strong inorganic base (e.g., NaOH).

-

Heat the reaction mixture to a temperature between 20 °C and 60 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Causality: The base facilitates the electrophilic aromatic substitution-type reaction where the electron-rich imidazole ring attacks the formaldehyde carbonyl.

-

Carefully neutralize the reaction mixture with concentrated aqueous hydrochloric acid to a pH of 8.5-8.9. This will precipitate the product as the free base.

-

Isolate the precipitate by filtration, wash with cold water, and dry.

Challenges and Strategic Considerations

The synthesis of functionalized imidazole methanols is not without its challenges. A senior scientist must anticipate and mitigate these issues through careful experimental design.

Regioselectivity and the Necessity of Protecting Groups

The imidazole ring presents multiple reactive sites: two nitrogen atoms and three carbon atoms.

-

N-H Acidity: The N-H proton is acidic (pKa ≈ 14.5) and will be readily deprotonated by strong bases or consumed by organometallic reagents. This necessitates the use of a protecting group on the nitrogen to enable C-H functionalization with reagents like n-BuLi or Grignards.[10][11]

-

Choice of Protecting Group: The choice is critical and depends on the downstream reaction conditions.

-

Trityl (Trt) and Tosyl (Ts): Bulky groups that can direct metallation to the C5 position due to steric hindrance at C2.[12]

-

Benzyl (Bn): Stable under a variety of conditions but requires hydrogenolysis for removal.[11]

-

1-(1-Ethoxyethyl) (EE): An easily introduced and removed protecting group, stable to lithiation but cleaved under mild acidic conditions.[13][14]

-

Diagram 3: The Role of N-Protection in Grignard Additions

Illustrates why N-protection is non-negotiable when using organometallic reagents.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Key Reagents | Position of -CH₂OH | Advantages | Limitations |

| Reduction of Aldehyde | n-BuLi, DMF, then NaBH₄ | C2, C4, C5 | High yielding, good control over regioselectivity, versatile. | Requires N-protection for C2 functionalization, multi-step process. |

| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ | C2, C4, C5 | Access from carboxylic acid precursors. | Requires harsh reducing agents, potential for side reactions.[7][8] |

| Direct Hydroxymethylation | Formaldehyde, Base | C4, C5 | Atom economical, one-step process. | Can be difficult to control, may lead to mixtures or polysubstitution.[6] |

| Ring Construction | Dihydroxyacetone, Formaldehyde | C4 | Convergent synthesis. | Starting materials may not be readily available for complex targets.[6] |

Conclusion and Future Outlook

The synthesis of functionalized imidazole methanols is a mature field with a robust toolkit of reliable methods. The choice of synthetic route is a strategic decision guided by the desired substitution pattern, scale, and available resources. The functionalization of a pre-formed imidazole core via a formylation-reduction sequence remains the most versatile and widely employed strategy, offering excellent control over product formation.

Looking ahead, the field continues to evolve. The development of novel C-H functionalization techniques using transition metal catalysis promises more direct and efficient routes, potentially obviating the need for multi-step sequences and protecting groups.[15] Furthermore, the application of multicomponent reactions (MCRs) to generate molecular complexity in a single pot will undoubtedly accelerate the discovery of new bioactive imidazole methanols.[16][17] As our understanding of chemical reactivity deepens, so too will our ability to construct these vital pharmaceutical building blocks with greater precision, efficiency, and sustainability.

References

-

Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. (2014). RSC Publishing. Retrieved from [Link]

-

Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (2016). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. (2023). MDPI. Retrieved from [Link]

-

Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group. (2010). Wiley Online Library. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC - PubMed Central. Retrieved from [Link]

-

Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016). International Journal of Applied Research. Retrieved from [Link]

-

Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). ResearchGate. Retrieved from [Link]

-

Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. (2014). ResearchGate. Retrieved from [Link]

-

A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. (2016). NIH. Retrieved from [Link]

-

Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis of Bioactive Imidazoles: A Review. (2015). ResearchGate. Retrieved from [Link]

-

1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. (1988). ACS Publications. Retrieved from [Link]

-

An Improved Preparation of Imidazole-4(5)-methanol Hydrochloride. (2007). Thieme. Retrieved from [Link]

-

Synthesis of Bioactive Imidazoles: A Review. (2015). Sci-Hub. Retrieved from [Link]

-

An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. (1981). ACS Publications. Retrieved from [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2024). MDPI. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC - PubMed Central. Retrieved from [Link]

-

Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2025). ACS Catalysis. Retrieved from [Link]

-

Carboxylic Acids to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Synthesis of Aldehydes from Carboxylic Acids via 2-Imidazolines. (1997). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of 4,5-disubstituted imidazoles. (1982). Canadian Journal of Chemistry. Retrieved from [Link]

-

Recent Progress in the Catalytic Synthesis of Imidazoles. (2022). ResearchGate. Retrieved from [Link]

-

A plausible mechanism for the synthesis of substituted imidazoles. (2015). ResearchGate. Retrieved from [Link]

-

Versatile and Scalable Method for Producing N-Functionalized Imidazoles. (2017). ResearchGate. Retrieved from [Link]

-

reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

-

Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2024). ACS Publications. Retrieved from [Link]

-

7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. Retrieved from [Link]

-

Versatile and Scalable Method for Producing N-Functionalized Imidazoles. (2017). Figshare. Retrieved from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sci-hub.box [sci-hub.box]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. [PDF] Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group | Semantic Scholar [semanticscholar.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Grignard reaction with 1-tritylimidazole-4-carbaldehyde

An In-depth Technical Guide to the Grignard Reaction with 1-Tritylimidazole-4-carbaldehyde

Authored by: A Senior Application Scientist

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation. When applied to heterocyclic scaffolds, its utility is magnified, providing pathways to complex molecular architectures of significant interest in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of the Grignard reaction with 1-tritylimidazole-4-carbaldehyde, a versatile building block for creating a diverse array of 4-substituted imidazole derivatives. We will dissect the mechanistic nuances, provide field-tested experimental protocols, and address common challenges, furnishing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this powerful transformation.

Introduction: Strategic Importance of 4-Substituted Imidazoles

The imidazole moiety is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The functionalization of the imidazole ring, particularly at the C4 position, is a critical strategy for modulating biological activity. The Grignard addition to 1-tritylimidazole-4-carbaldehyde provides a direct and modular route to secondary alcohols, which are valuable precursors for a multitude of further transformations.

The substrate itself, 1-tritylimidazole-4-carbaldehyde, is a strategically designed intermediate.[1] The imidazole core provides the essential heterocyclic element, the C4-aldehyde serves as the electrophilic handle for the Grignard reaction, and the N1-trityl group offers crucial protection and steric influence.[1]

The Role of the Trityl (Triphenylmethyl) Group:

The trityl group is not merely an inert placeholder; its presence is fundamental to the success of the reaction for several reasons:

-

N-H Protection: Grignard reagents are exceptionally strong bases and would be instantly quenched by the acidic N-H proton of an unprotected imidazole.[2][3] The bulky trityl group effectively masks this acidic site.

-

Steric Direction: The significant steric bulk of the three phenyl rings can influence the regioselectivity of reactions and the conformational preferences of the molecule.[1]

-

Enhanced Solubility: The hydrophobic nature of the trityl group increases the molecule's solubility in common ethereal solvents (e.g., THF, diethyl ether) used for Grignard reactions.[1]

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions, allowing for straightforward deprotection after the desired C-C bond has been formed, without compromising other functional groups.[4][5]

Reaction Mechanism and Causality

The core of the reaction is the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[6][7][8]

Formation of the Grignard Reagent

The process begins with the formation of the Grignard reagent itself, typically by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[2][9] This reaction occurs on the surface of the magnesium metal and is highly sensitive to moisture.[9][10]

Nucleophilic Addition

The highly polarized carbon-magnesium bond renders the carbon atom strongly nucleophilic.[11] This nucleophile attacks the electrophilic carbonyl carbon of the 1-tritylimidazole-4-carbaldehyde. This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[8]

Workup and Protonation

The reaction is quenched by the addition of a mild acid, typically an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[12] This protonates the alkoxide to yield the final secondary alcohol product and forms water-soluble magnesium salts that can be easily removed during aqueous workup.[13]

Caption: Generalized mechanism of Grignard addition to an aldehyde.

Field-Proven Experimental Protocol

This protocol provides a reliable methodology for the reaction of a Grignard reagent with 1-tritylimidazole-4-carbaldehyde. Critical Note: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.[9][14] Anhydrous solvents are mandatory.

Materials and Reagents

| Reagent/Material | Typical Grade | Notes |

| 1-Tritylimidazole-4-carbaldehyde | >95% Purity | Ensure it is dry before use. |

| Magnesium Turnings | Grignard Grade | |

| Alkyl/Aryl Halide (e.g., Bromobenzene) | Anhydrous, >98% | Should be freshly distilled or passed through activated alumina. |

| Tetrahydrofuran (THF) or Diethyl Ether | Anhydrous, <50 ppm H₂O | Use from a freshly opened bottle or a solvent purification system. |

| Iodine | Crystal | Used as an initiator. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying the organic phase. |

| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | |

| Silica Gel | 230-400 mesh | For flash column chromatography. |

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

-

Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.

-

Add a small portion (~10%) of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF via the dropping funnel to the flask.

-

The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If it does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the resulting grey/brown solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Addition to 1-Tritylimidazole-4-carbaldehyde

-

In a separate dry flask under an inert atmosphere, dissolve 1-tritylimidazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool this aldehyde solution to 0°C using an ice-water bath. This is crucial to control the reaction exotherm and minimize side reactions.

-

Slowly add the prepared Grignard reagent solution from Part A to the cooled aldehyde solution via cannula or the dropping funnel.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at 0°C to room temperature.

Part C: Quenching and Work-up

-

Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Part D: Purification

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired secondary alcohol, (1-trityl-1H-imidazol-4-yl)methanol derivative.

Caption: Step-by-step experimental workflow for the Grignard reaction.

Troubleshooting and Side Reactions

A successful Grignard reaction requires careful control of conditions. Deviation can lead to several common side reactions.[6]

| Issue / Side Reaction | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Wet reagents, solvents, or glassware.- Poor quality magnesium.- Grignard reagent failed to form. | - Rigorously dry all components.[14]- Use fresh, high-quality anhydrous solvents.- Activate magnesium with I₂ or by crushing. |

| Wurtz Coupling Product | - Reaction of Grignard reagent with unreacted alkyl halide.- Often favored by higher temperatures. | - Ensure slow, controlled addition of the alkyl halide during Grignard formation.- Do not overheat the reaction mixture.[9] |

| Recovery of Starting Aldehyde | - Incomplete reaction.- Grignard reagent acting as a base, causing enolization of the aldehyde. | - Increase reaction time or equivalents of Grignard reagent.- Maintain low temperature (0°C or below) during addition to favor nucleophilic addition. |

| Reduction of Aldehyde | - The Grignard reagent (especially those with β-hydrogens) can act as a reducing agent via hydride transfer. | - Use Grignard reagents without β-hydrogens if possible (e.g., PhMgBr, MeMgI).- Maintain low reaction temperatures. |

Post-Reaction: Trityl Group Deprotection

Once the desired 4-substituted imidazole alcohol is obtained, the trityl group can be removed to unmask the N-H of the imidazole.

Protocol: Acid-Catalyzed Detritylation

-

Dissolve the trityl-protected alcohol in a suitable solvent such as Dichloromethane (DCM) or a mixture of DCM and Methanol.

-

Add an acid, such as Trifluoroacetic Acid (TFA) (typically 5-20% v/v), to the solution.[4][15]

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue can be purified by chromatography or precipitation/crystallization to yield the deprotected 4-substituted imidazole.

Conclusion

The Grignard reaction on 1-tritylimidazole-4-carbaldehyde is a robust and highly adaptable method for synthesizing complex 4-substituted imidazoles. The success of this transformation hinges on a thorough understanding of the reaction mechanism and meticulous control over experimental conditions, particularly the exclusion of water. The trityl protecting group is instrumental, preventing undesirable side reactions and facilitating the desired nucleophilic addition. By following the protocols and troubleshooting guidance outlined in this document, researchers can confidently employ this reaction to advance their synthetic targets in drug discovery and beyond.

References

- Kirk, K. L. (1996). Expedient Synthesis of N1-Tritylimidazole-4-carboxaldehyde.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662.

- Gordon, D. W., & Whiteside, J. D. (1983). Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. The Journal of Organic Chemistry, 48(18), 3077–3082.

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

- Yilmaz, I., & Kucukislamoglu, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups.

-

National Center for Biotechnology Information. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from [Link]

-

ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

-

Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent effects on the reaction of trityl chlorides with Grignard reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

- Technical Support Information Bulletin 1127. (n.d.). Removal of S-Trityl Groups.

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. Retrieved from [Link]

- Gerard, B., & Hodges, J. C. (2003). A general route to 4-imidazolyl-containing multidentate ligands for biomimetic studies. Organic Letters, 5(21), 3843–3846.

- Ram, R. N., & Singh, V. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(20), 7797–7800.

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

- The Royal Society of Chemistry. (2017).

- Van den Bossche, A., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.

-

National Center for Biotechnology Information. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Grignard Reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (2019). Supplementary Information: Trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported ionic liquid.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

-

Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Knochel, P., et al. (n.d.).

- Grignard Reaction. (n.d.).

-

National Center for Biotechnology Information. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. PubChem. Retrieved from [Link]

- Thermo Scientific. (n.d.). 1-Trityl-1H-imidazole-4-carboxaldehyde, 95%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]